molecular formula C21H22N2O2S2 B2736202 N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide CAS No. 2034542-27-1

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide

Cat. No.: B2736202
CAS No.: 2034542-27-1
M. Wt: 398.54
InChI Key: KMTCETRZYJNINA-UHFFFAOYSA-N
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Description

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide: is a complex organic compound characterized by the presence of furan, thiomorpholine, thiophene, and benzamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide typically involves multi-step organic reactions. One common approach is to start with the preparation of the intermediate compounds, such as 2-(furan-3-yl)ethanamine and 4-(thiophen-3-yl)benzoic acid. These intermediates are then coupled using appropriate reagents and catalysts under controlled conditions to form the final product.

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This includes selecting suitable solvents, temperatures, and reaction times. The use of continuous flow reactors and automated synthesis platforms can also enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The furan and thiophene rings can be oxidized under specific conditions.

    Reduction: The benzamide group can be reduced to the corresponding amine.

    Substitution: The thiomorpholine ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines or thiols can be employed in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the furan ring may yield furan-3-carboxylic acid, while reduction of the benzamide group may produce the corresponding amine derivative.

Scientific Research Applications

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide has several scientific research applications:

    Chemistry: It serves as a building block for the synthesis of more complex molecules.

    Biology: It can be used in the study of enzyme interactions and receptor binding.

    Industry: It may be used in the production of advanced materials, such as polymers and coatings.

Mechanism of Action

The mechanism of action of N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound’s effects are mediated through pathways that involve binding to these targets, leading to changes in cellular processes and biochemical reactions.

Comparison with Similar Compounds

Similar Compounds

  • N-(2-(furan-3-yl)ethyl)-4-(thiophen-3-yl)benzamide
  • N-(2-(thiophen-3-yl)-2-thiomorpholinoethyl)-4-(furan-3-yl)benzamide
  • N-(2-(furan-3-yl)-2-morpholinoethyl)-4-(thiophen-3-yl)benzamide

Uniqueness

N-(2-(furan-3-yl)-2-thiomorpholinoethyl)-4-(thiophen-3-yl)benzamide is unique due to the presence of both furan and thiophene rings, as well as the thiomorpholine moiety. This combination of functional groups imparts distinct chemical properties and potential biological activities, making it a valuable compound for research and development.

Properties

IUPAC Name

N-[2-(furan-3-yl)-2-thiomorpholin-4-ylethyl]-4-thiophen-3-ylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H22N2O2S2/c24-21(17-3-1-16(2-4-17)19-6-10-27-15-19)22-13-20(18-5-9-25-14-18)23-7-11-26-12-8-23/h1-6,9-10,14-15,20H,7-8,11-13H2,(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KMTCETRZYJNINA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSCCN1C(CNC(=O)C2=CC=C(C=C2)C3=CSC=C3)C4=COC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H22N2O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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